N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride
Description
N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride is a chemical compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminocyclohexyl group and a chlorobenzenesulfonamide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Properties
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S.ClH/c13-9-5-7-10(8-6-9)18(16,17)15-12-4-2-1-3-11(12)14;/h5-8,11-12,15H,1-4,14H2;1H/t11-,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFUNRVQZAKNKD-MNMPKAIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride typically involves the following steps:
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Formation of the Aminocyclohexyl Intermediate
Starting Material: Cyclohexanone
Reagents: Ammonia or an amine source
Conditions: Reductive amination using a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.
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Sulfonamide Formation
Starting Material: 4-chlorobenzenesulfonyl chloride
Reagents: The aminocyclohexyl intermediate
Conditions: Reaction in an organic solvent such as dichloromethane or toluene, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
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Hydrochloride Salt Formation
Reagents: Hydrochloric acid
Conditions: The free base form of the compound is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure hydrochloride salt.
Quality Control: Analytical techniques such as HPLC, NMR, and mass spectrometry are used to confirm the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the aminocyclohexyl group.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the sulfonamide or chlorobenzene moieties.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like DMF or DMSO.
Products: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Common Reagents and Conditions
Solvents: Dichloromethane, toluene, DMF, DMSO.
Catalysts: Palladium on carbon, triethylamine.
Temperatures: Reactions are typically conducted at room temperature to moderate heat (20-80°C).
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Protein Binding Studies: Used in studies to understand protein-ligand interactions.
Medicine
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Drug Delivery: Studied for its ability to enhance the delivery of other drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a reagent or intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
- **N-[(1R,2R)-2-aminocyclohexyl]-4-fluorobenzenesulfonamide
- **N-[(1R,2R)-2-aminocyclohexyl]-4-bromobenzenesulfonamide
Uniqueness
Chlorine Substitution: The presence of the chlorine atom in N-[(1R,2R)-2-aminocyclohexyl]-4-chlorobenzenesulfonamide;hydrochloride imparts unique electronic properties, influencing its reactivity and binding affinity.
Hydrochloride Salt Form: Enhances solubility and stability compared to other similar compounds, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
